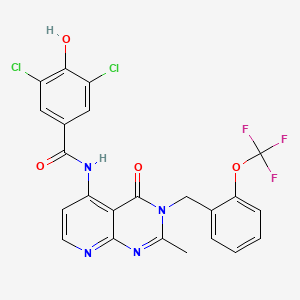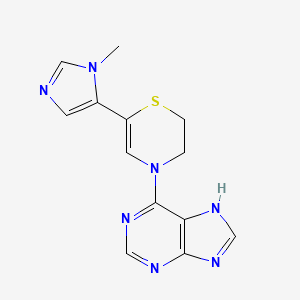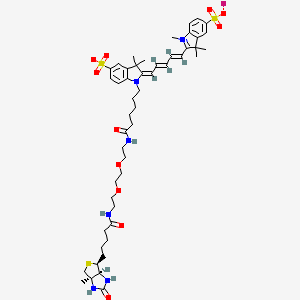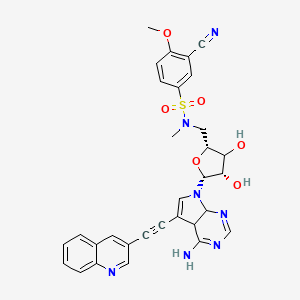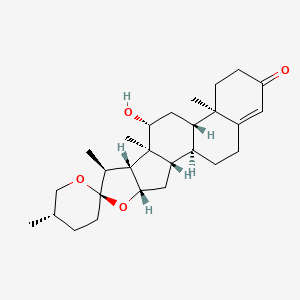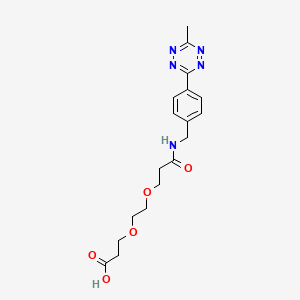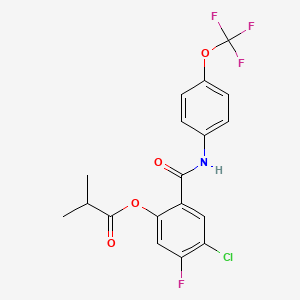
SARS-CoV-2-IN-38
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-38 is a novel compound identified as a potent inhibitor of the main protease of the SARS-CoV-2 virus. This compound has shown significant promise in inhibiting the replication of the virus, making it a potential candidate for therapeutic applications against COVID-19 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-38 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the research group or pharmaceutical company involved .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
SARS-CoV-2-IN-38 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学研究应用
SARS-CoV-2-IN-38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of SARS-CoV-2 inhibitors.
Biology: Employed in cellular assays to investigate the biological activity and toxicity of SARS-CoV-2 inhibitors.
Medicine: Potential therapeutic agent for the treatment of COVID-19, targeting the main protease of the virus to inhibit its replication.
Industry: Utilized in the development of diagnostic assays and screening platforms for SARS-CoV-2 inhibitors .
作用机制
SARS-CoV-2-IN-38 exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. This protease is essential for the processing of viral polyproteins, which are necessary for viral replication. By binding to the active site of the protease, this compound prevents the cleavage of polyproteins, thereby inhibiting viral replication. The molecular targets and pathways involved include the nucleophilic attack on the electrophilic group of the inhibitor by the cysteine residue in the protease active site .
相似化合物的比较
Similar Compounds
Nirmatrelvir: Another potent inhibitor of the SARS-CoV-2 main protease, used in combination with ritonavir as Paxlovid.
Molnupiravir: An antiviral drug that targets the viral RNA-dependent RNA polymerase.
Remdesivir: A nucleotide analog that inhibits viral RNA synthesis.
Uniqueness
SARS-CoV-2-IN-38 is unique in its binding conformation and the specific interactions it forms with the main protease. Unlike other inhibitors, it adopts a U-shaped binding conformation, allowing for a more stable and effective inhibition of the protease. This unique binding mode contributes to its high potency and selectivity .
属性
分子式 |
C18H14ClF4NO4 |
|---|---|
分子量 |
419.8 g/mol |
IUPAC 名称 |
[4-chloro-5-fluoro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C18H14ClF4NO4/c1-9(2)17(26)27-15-8-14(20)13(19)7-12(15)16(25)24-10-3-5-11(6-4-10)28-18(21,22)23/h3-9H,1-2H3,(H,24,25) |
InChI 键 |
QXDMSFMWVYXQJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)OC1=CC(=C(C=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



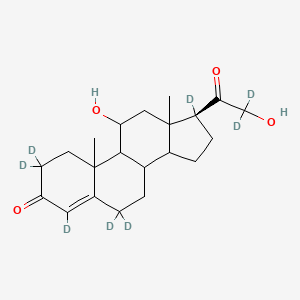
![(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12380208.png)
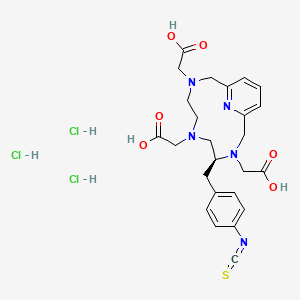
![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)
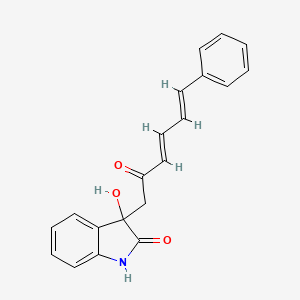

![4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12380236.png)
